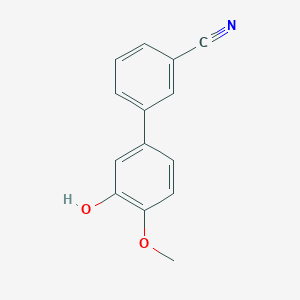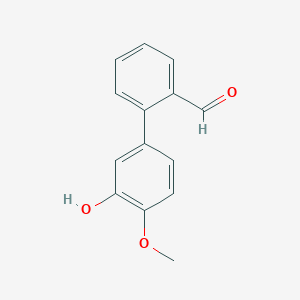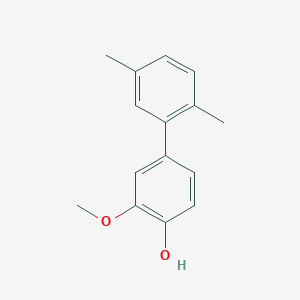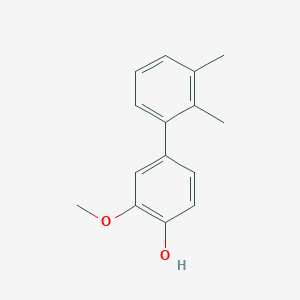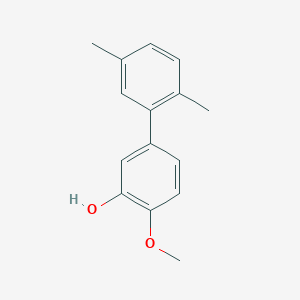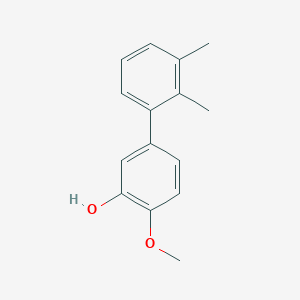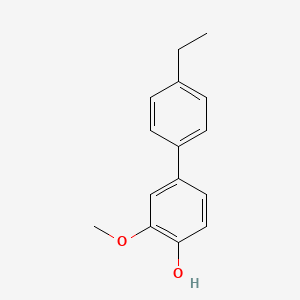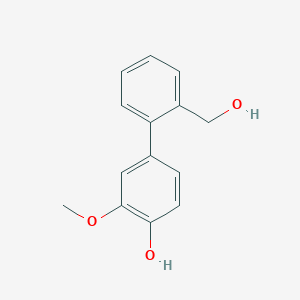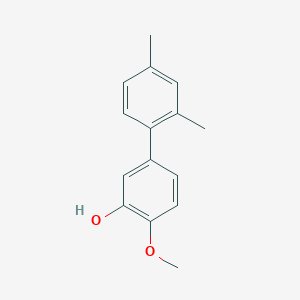
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% (abbreviated as 5-DMP-2-MP) is an organic compound belonging to the class of phenols. It is a white crystalline solid that is insoluble in water and has a melting point of approximately 122 °C. 5-DMP-2-MP has been used in a variety of scientific applications, including as a reagent, an intermediate in organic synthesis, and a component of pharmaceuticals, cosmetics, and other products.
Applications De Recherche Scientifique
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic molecules. It has also been used as an intermediate in organic synthesis and as a component of various products, such as cosmetics and fragrances. Additionally, it has been used as a chromogenic reagent in enzyme assays and as a fluorescent probe in fluorescence microscopy.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to act as an electron donor, donating electrons to other molecules in the reaction. It is also believed to increase the solubility of other molecules in the reaction, allowing them to be more easily transported and used in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% are not well understood. However, it has been shown to be non-toxic and non-irritating when used in the laboratory. Additionally, it has been shown to be non-mutagenic, meaning it does not cause mutations in cells or organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is not soluble in water, so it must be used in an organic solvent. Additionally, it is not as reactive as other compounds, so it may require longer reaction times or higher temperatures for certain reactions.
Orientations Futures
There are a number of potential future directions for 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%. One potential direction is the development of new synthetic methods for the production of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%. Additionally, further research could be conducted to explore its potential applications in the pharmaceutical and cosmetic industries. Additionally, further research could be conducted to explore its potential as a fluorescent probe or chromogenic reagent in enzyme assays. Finally, further research could be conducted to explore its potential biochemical and physiological effects.
Méthodes De Synthèse
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is typically synthesized through a two-step process. The first step involves the reaction of 2,4-dimethylphenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% and other compounds. The second step involves the separation of the desired compound from the mixture by distillation or chromatography.
Propriétés
IUPAC Name |
5-(2,4-dimethylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-4-6-13(11(2)8-10)12-5-7-15(17-3)14(16)9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUTZZOUOBEUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685456 |
Source


|
| Record name | 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-18-3 |
Source


|
| Record name | 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

